Cas no 2230802-52-3 (2-{1-(benzyloxy)carbonyl-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid)

2-{1-(Benzyloxy)carbonyl-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid is a fluorinated azetidine derivative characterized by its unique structural features, including a difluoroacetic acid moiety and a benzyloxycarbonyl-protected hydroxyazetidine ring. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile synthetic intermediate. The presence of both hydroxy and difluoroacetic acid functionalities enhances its utility in the design of bioactive molecules, particularly for modulating physicochemical properties and improving metabolic stability. The benzyloxycarbonyl (Cbz) protecting group offers selective deprotection opportunities, facilitating further functionalization. Its well-defined stereochemistry and reactivity make it valuable for the development of targeted therapeutics, such as enzyme inhibitors or prodrugs.
2-{1-(benzyloxy)carbonyl-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid structure
2230802-52-3 structure
Product Name:2-{1-(benzyloxy)carbonyl-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid
CAS No:2230802-52-3
MF:C13H13F2NO5
MW:301.242830991745
CID:5184395
PubChem ID:137965573
Update Time:2025-10-19

2-{1-(benzyloxy)carbonyl-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{1-[(benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid
    • 2-(1-((Benzyloxy)carbonyl)-3-hydroxyazetidin-3-yl)-2,2-difluoroacetic acid
    • 2,2-difluoro-2-(3-hydroxy-1-phenylmethoxycarbonylazetidin-3-yl)acetic acid
    • starbld0037220
    • Z2989351125
    • 2-{1-(benzyloxy)carbonyl-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid
    • Inchi: 1S/C13H13F2NO5/c14-13(15,10(17)18)12(20)7-16(8-12)11(19)21-6-9-4-2-1-3-5-9/h1-5,20H,6-8H2,(H,17,18)
    • InChI Key: NCSGPNCWQSTSEG-UHFFFAOYSA-N
    • SMILES: FC(C(=O)O)(C1(CN(C(=O)OCC2C=CC=CC=2)C1)O)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 417
  • XLogP3: 1.4
  • Topological Polar Surface Area: 87.1

2-{1-(benzyloxy)carbonyl-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid Pricemore >>

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2-{1-(benzyloxy)carbonyl-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid Related Literature

Additional information on 2-{1-(benzyloxy)carbonyl-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid

Research Briefing on 2-{1-(benzyloxy)carbonyl-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid (CAS: 2230802-52-3)

In recent years, the compound 2-{1-(benzyloxy)carbonyl-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid (CAS: 2230802-52-3) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique azetidine scaffold and difluoroacetic acid moiety, has shown promising potential as a versatile building block in the synthesis of novel therapeutics. The presence of both hydroxy and difluoro groups in the azetidine ring enhances its reactivity and binding affinity, making it a valuable candidate for drug discovery programs targeting various diseases.

Recent studies have focused on the synthetic pathways and applications of this compound. A 2023 publication in the Journal of Medicinal Chemistry detailed an efficient synthetic route for 2-{1-(benzyloxy)carbonyl-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid, highlighting its scalability and high yield. The researchers employed a multi-step process involving the protection of the azetidine nitrogen, followed by hydroxylation and difluoroacetylation. This method has been optimized to minimize side reactions and improve overall efficiency, making it suitable for industrial-scale production.

In addition to its synthetic utility, this compound has been investigated for its biological activity. Preliminary in vitro studies have demonstrated its potential as a protease inhibitor, particularly in the context of viral infections. The difluoroacetic acid moiety is believed to mimic the transition state of peptide bond hydrolysis, thereby inhibiting protease activity. This mechanism has been explored in the development of antiviral agents, with promising results against SARS-CoV-2 and other RNA viruses. Further studies are underway to elucidate the compound's pharmacokinetics and toxicity profile.

The versatility of 2-{1-(benzyloxy)carbonyl-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid extends beyond antiviral applications. Researchers have also explored its use in the design of enzyme inhibitors for cancer therapy. The compound's ability to form stable interactions with active site residues of target enzymes has been leveraged to develop potent inhibitors of kinases and other signaling proteins. A recent study published in Bioorganic & Medicinal Chemistry Letters reported the successful incorporation of this scaffold into a series of kinase inhibitors, showing enhanced selectivity and potency compared to existing analogs.

Despite these advancements, challenges remain in the clinical translation of this compound. Issues such as metabolic stability, bioavailability, and off-target effects need to be addressed through further structural optimization and preclinical testing. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of derivatives based on this scaffold, paving the way for new therapeutic options in the coming years.

In conclusion, 2-{1-(benzyloxy)carbonyl-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid represents a promising chemical entity with broad applications in drug discovery. Its unique structural features and demonstrated biological activity make it a valuable tool for medicinal chemists. Ongoing research aims to expand its utility and overcome existing limitations, ultimately contributing to the advancement of chemical biology and pharmaceutical sciences.

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